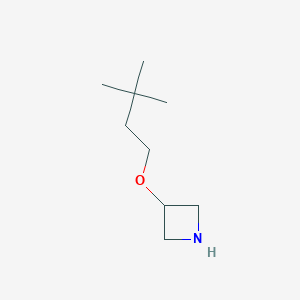
3-(3,3-Dimethylbutoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutoxy)azetidine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3,3-Dimethylbutoxy)azetidine, often involves cyclization reactions. This reaction is typically carried out under photochemical conditions, often using visible light to mediate the reaction .
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, photo-induced copper catalysis has been employed to facilitate the synthesis of azetidines via radical cascade cyclization . This method is advantageous due to its efficiency and the ability to produce azetidines on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3-(3,3-Dimethylbutoxy)azetidine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(3,3-Dimethylbutoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azetidines, including this compound, are explored for their potential pharmacological properties. They are investigated for use in drug discovery, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, azetidines are used in the production of polymers and other materials. Their ability to undergo polymerization reactions makes them useful in creating specialized materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutoxy)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or material science .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles.
Uniqueness: 3-(3,3-Dimethylbutoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Compared to aziridines, it is less strained and more stable, making it easier to handle in various reactions. Compared to pyrrolidines, it retains enough ring strain to be reactive but is more stable than aziridines .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(3,3-dimethylbutoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
MNMRPPXFZFQAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


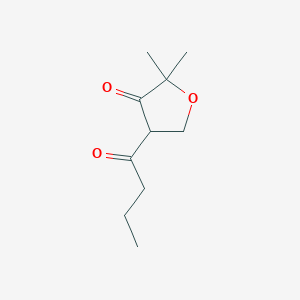

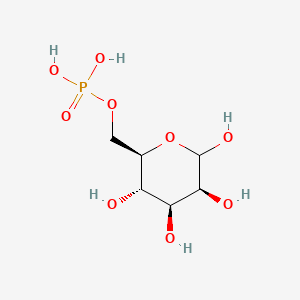

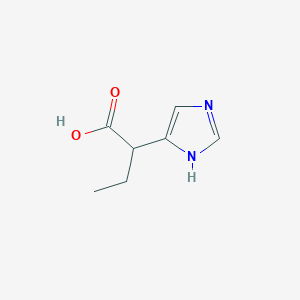
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
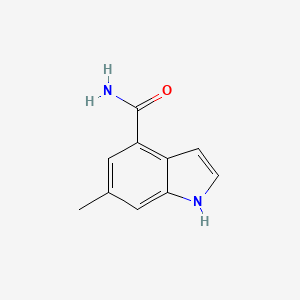
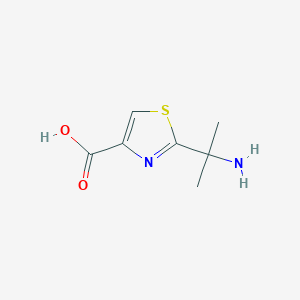
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)


![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
